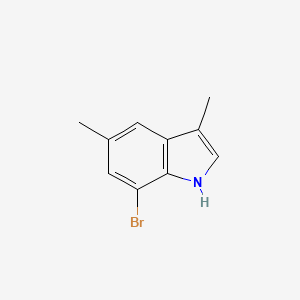

7-Bromo-3,5-dimethyl-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-3,5-dimethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-6-3-8-7(2)5-12-10(8)9(11)4-6/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBVXFAPWKJQEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)NC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Bromo 3,5 Dimethyl 1h Indole

Retrosynthetic Dissection of the 7-Bromo-3,5-dimethyl-1H-indole Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-bromine bond and the carbon-carbon bonds of the methyl groups.

A logical retrosynthetic approach would involve the formation of the indole (B1671886) ring as a key step, followed by the introduction of the bromo and methyl substituents. Classical indole syntheses like the Fischer, Bischler, Reissert, and Leimgruber-Batcho methods can be considered for constructing the core indole structure. quimicaorganica.org The choice of a specific indole synthesis would depend on the availability of appropriately substituted precursors.

Following the construction of the dimethylated indole precursor, 3,5-dimethyl-1H-indole, the key challenge lies in the regioselective bromination at the C7 position. Alternatively, a pre-functionalized benzene (B151609) derivative can be used to construct the indole ring, already containing the bromine and one or both methyl groups in the desired positions.

Strategies for Regioselective Bromination at the C7 Position of Indole Precursors

Achieving regioselective bromination at the C7 position of the indole ring is a significant synthetic challenge due to the inherent reactivity of other positions, particularly C3. Several advanced methodologies have been developed to overcome this challenge.

Directed Ortho-Metalation (DoM) is a powerful strategy for the functionalization of specific C-H bonds ortho to a directing metalation group (DMG). acs.orgthieme-connect.com In the context of indole synthesis, a suitable DMG is first installed on the indole nitrogen. This group directs a strong base, typically an organolithium reagent, to deprotonate the adjacent C7 position, forming a lithiated intermediate. researchgate.net This intermediate can then be quenched with an electrophilic bromine source, such as N-bromosuccinimide (NBS), to afford the desired 7-bromoindole. nih.govrsc.org

While effective, the harsh conditions required for the deprotection of some DMGs can be a limitation. nih.gov The choice of the directing group is therefore crucial for the successful application of this methodology.

| Directing Group | Deprotonation Conditions | Electrophile | Reference |

| N-phosphinoyl | n-BuLi | Various | nih.gov |

| N-amide | s-BuLi/TMEDA | Various | nih.gov |

Transition metal-catalyzed C-H activation has emerged as a versatile tool for the direct functionalization of C-H bonds. bohrium.comrsc.orgresearchgate.netdntb.gov.ua Various transition metals, including palladium and rhodium, have been employed to catalyze the C7-halogenation of indoles and indolines. researchgate.net These methods often utilize a directing group to achieve high regioselectivity. The catalyst coordinates to the directing group and activates a nearby C-H bond, facilitating its reaction with a halogen source. rsc.org

An efficient Rh(III)-catalyzed method has been developed for the selective C7 halogenation of N-pyrimidyl indolines with N-halosuccinimides, providing the corresponding halides in good to excellent yields. researchgate.net This approach demonstrates broad substrate scope and excellent regioselectivity for C7 functionalization. researchgate.net

| Catalyst System | Directing Group | Halogen Source | Key Features | Reference |

| [RhCp*Cl2]2/AgSbF6 | N-pyrimidyl | NBS, NCS, NIS | High regioselectivity for C7, broad substrate scope | researchgate.net |

| Pd(OAc)2 | Various | Various | Positional-selective C-H functionalization at C4-C7 | rsc.org |

The halogen dance reaction is an intriguing isomerization process where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring under basic conditions. wikipedia.orgclockss.org This rearrangement is driven by thermodynamics and can be a powerful tool for accessing substituted isomers that are difficult to prepare by other means. wikipedia.orgwhiterose.ac.uk

In the context of 7-bromoindole synthesis, a more readily available bromoindole isomer, such as 5-bromoindole, could potentially be rearranged to the desired 7-bromo derivative. The reaction is typically initiated by deprotonation with a strong base, leading to a series of equilibria that ultimately favor the formation of the thermodynamically most stable bromoindole isomer. wikipedia.orgias.ac.in The success of this strategy is highly dependent on the specific substrate and reaction conditions. kobe-u.ac.jp

Introduction of Methyl Substituents at the C3 and C5 Positions

The introduction of methyl groups at the C3 and C5 positions of the indole ring can be achieved through various methods, either during the construction of the indole nucleus or by functionalization of a pre-formed indole.

The C3 position of indole is the most nucleophilic and can be readily alkylated. nih.gov However, achieving selective C3 methylation without concomitant N-methylation can be challenging. nih.govmit.edu The use of specific catalysts and reaction conditions can help control the regioselectivity. For instance, a B(C6F5)3-catalyzed direct C3 alkylation of indoles has been developed, which avoids N-methylation. nih.gov

N-alkylation is also a common reaction for indoles. mdpi.com While often considered a competing reaction in C3-alkylation, it can be the desired outcome under specific conditions. researchgate.net

For the introduction of a methyl group at the C5 position, a common strategy is to start with a precursor that already contains this substituent, such as 4-methylaniline, and then construct the indole ring using a method like the Fischer indole synthesis. youtube.com

| Reaction Type | Reagent/Catalyst | Key Features | Reference |

| C3-Methylation | B(C6F5)3 | Direct, avoids N-methylation | nih.gov |

| C3-Methylation | SAM-dependent methyl transferase | Enantioselective, biocatalytic | nih.gov |

| N-Methylation | Methyl trifluoroacetate/t-BuOK | Mild conditions | researchgate.net |

Incorporation of Methyl Groups through Cyclization Reactions Utilizing Methylated Anilines or Carbonyls

A direct and convergent approach to synthesizing this compound involves the use of starting materials that already contain the requisite methyl groups. This strategy embeds the methyl substituents into the core structure during the primary cyclization event, often simplifying the synthetic sequence and avoiding additional functionalization steps.

Cyclization reactions can be designed to incorporate the C5-methyl and C3-methyl groups from either a substituted aniline (B41778)/phenylhydrazine (B124118) precursor or a carbonyl compound.

Methylated Aniline/Phenylhydrazine Precursors: The most common strategy involves starting with an aniline or phenylhydrazine derivative where the benzene ring is already substituted with the bromo and methyl groups in the correct positions. For instance, (2-bromo-4,6-dimethylphenyl)hydrazine serves as a key precursor for the Fischer indole synthesis. In this case, the C5-methyl group of the target indole is derived directly from the 4-methyl group of the hydrazine (B178648).

Methylated Carbonyl Precursors: The C3-methyl group is typically introduced via the carbonyl partner in the reaction. In the context of the Fischer indole synthesis, reacting the aforementioned hydrazine with propanal or propiophenone would introduce the C3-methyl group. The choice of carbonyl compound is crucial for defining the substitution at the C2 and C3 positions of the final indole product.

Below is a table illustrating potential precursor combinations for the synthesis of the target compound through various cyclization reactions.

| Cyclization Method | Aniline/Hydrazine Precursor | Carbonyl/Alkyne Precursor | Resulting Indole Moiety |

| Fischer Synthesis | (2-bromo-4,6-dimethylphenyl)hydrazine | Propanal | This compound |

| Larock Indole Synthesis | 2-bromo-4,6-dimethylaniline (B183183) | 1-phenyl-1-propyne | 7-Bromo-3,5-dimethyl-2-phenyl-1H-indole |

| Madelung Synthesis | N-acetyl-2-bromo-4,6-dimethylaniline | (Intramolecular) | 7-Bromo-3,5-dimethyl-2-methyl-1H-indole |

Functionalization of Pre-existing Substituents to Methyl Groups

An alternative, albeit often more lengthy, strategy involves the synthesis of a 7-bromo-5-methyl-1H-indole core bearing a functional group at the C3 position that can be subsequently converted into a methyl group. This approach can be advantageous if the C3-functionalized intermediate is more readily accessible or if diversification at this position is desired before the final reduction.

Common C3 substituents that can be transformed into a methyl group include carboxylic acids, esters, and aldehydes. The reduction of these oxygenated functional groups requires potent reducing agents.

Reduction of Carboxylic Acids/Esters: A C3-carboxy or C3-alkoxycarbonyl group can be reduced to a hydroxymethyl group using strong hydride reagents like lithium aluminum hydride (LiAlH₄). The resulting alcohol can then be converted to a methyl group through a two-step process, such as conversion to a tosylate followed by reduction with a hydride source.

Reduction of Aldehydes (Vilsmeier-Haack Reaction): The Vilsmeier-Haack reaction can introduce a formyl group at the C3 position of an existing indole. This aldehyde can then be reduced to a methyl group, typically via a Wolff-Kishner or Clemmensen reduction, or by conversion to a dithioacetal followed by hydrogenolysis with Raney Nickel.

This multi-step functionalization is summarized in the table below.

| Initial C3-Substituent | Intermediate Functional Group | Key Reagents | Final C3-Group |

| -COOH (Carboxylic Acid) | -CH₂OH (Hydroxymethyl) | 1. LiAlH₄2. TsCl, Pyridine3. LiAlH₄ | -CH₃ (Methyl) |

| -CHO (Aldehyde) | -CH₃ (Methyl) | H₂NNH₂, KOH (Wolff-Kishner) | -CH₃ (Methyl) |

| -C(O)R (Ketone) | -CH₂R (Methylene) | Zn(Hg), HCl (Clemmensen) | -CH₂R (Methylene) |

Advanced Indole Annulation and Cyclization Protocols Adapted for this compound

Modern organic synthesis provides several powerful methods for constructing the indole nucleus. The specific substitution pattern of this compound makes it an ideal candidate for certain advanced protocols, particularly those that tolerate or even benefit from ortho-halogen substituents.

Contemporary Modifications of the Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles from an arylhydrazine and a carbonyl compound under acidic conditions. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a jk-sci.comjk-sci.com-sigmatropic rearrangement followed by cyclization and elimination of ammonia. alfa-chemistry.com

For the synthesis of this compound, the required starting materials are (2-bromo-4,6-dimethylphenyl)hydrazine and propanal .

The key steps in the mechanism are:

Condensation of the hydrazine and aldehyde to form the corresponding hydrazone. alfa-chemistry.com

Tautomerization to an enamine intermediate. alfa-chemistry.com

An acid-catalyzed jk-sci.comjk-sci.com-sigmatropic rearrangement. alfa-chemistry.com

Aromatization and intramolecular cyclization.

Elimination of an ammonia molecule to yield the final indole product. alfa-chemistry.com

Contemporary modifications focus on improving yield, reducing reaction times, and enhancing substrate scope through the use of various catalysts and reaction media.

| Catalyst Type | Examples | Typical Conditions | Notes |

| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid (PPA) | Elevated temperatures (80-160 °C) | Traditional method, can lead to side products. wikipedia.org |

| Lewis Acids | ZnCl₂, BF₃, AlCl₃ | Moderate to high temperatures | Can offer improved regioselectivity and milder conditions. wikipedia.org |

| Microwave Irradiation | Acid catalyst in a microwave reactor | Shortened reaction times (minutes) | Often leads to higher yields and cleaner reactions. |

| Ionic Liquids | Chloroaluminate ionic liquids | Room temperature to moderate heating | Acts as both solvent and catalyst, allowing for easier product isolation. organic-chemistry.org |

Bartoli Indole Synthesis with Ortho-Brominated and Methylated Nitroarenes

The Bartoli indole synthesis is exceptionally well-suited for the preparation of 7-substituted indoles, a class of compounds often difficult to access via other methods. wikipedia.orgresearchgate.net The reaction involves the treatment of an ortho-substituted nitroarene with an excess of a vinyl Grignard reagent. jk-sci.com The presence of a bulky substituent ortho to the nitro group is often essential for the reaction to proceed efficiently, as it facilitates the key jk-sci.comjk-sci.com-sigmatropic rearrangement. wikipedia.org

To synthesize this compound, the ideal starting material is 1-bromo-3,5-dimethyl-2-nitrobenzene . This substrate is reacted with three equivalents of a vinyl Grignard reagent, such as propenylmagnesium bromide , to yield the target indole. The ortho-bromo group not only fulfills the steric requirement for the reaction but is also retained in the final product at the desired C7 position. This makes the Bartoli synthesis one of the most direct routes to 7-bromoindoles. organic-chemistry.orgresearchgate.net

The Dobbs modification of the Bartoli synthesis further highlights the utility of an ortho-bromine as a directing group, which can be subsequently removed if desired, expanding the flexibility of the method. wikipedia.org

| Nitroarene Precursor | Vinyl Grignard Reagent | Key Feature | Product |

| 1-bromo-3,5-dimethyl-2-nitrobenzene | propenylmagnesium bromide | Ortho-bromo group directs cyclization. | This compound |

| 2-chloronitrobenzene | 2-propenylmagnesium bromide | Ortho-chloro group directs cyclization. | 7-chloro-3-methylindole researchgate.net |

| o-nitrotoluene | propenyl Grignard | Ortho-methyl group directs cyclization. | 3,7-dimethylindole wikipedia.org |

Palladium-Catalyzed Cross-Coupling/Cyclization Sequences (e.g., Heck, Suzuki-Miyaura)

Palladium-catalyzed reactions are powerful tools for C-C and C-N bond formation and have been adapted for indole synthesis. mdpi.com

Intramolecular Heck Reaction: A plausible route to the indole nucleus involves an intramolecular Heck reaction. organic-chemistry.orgrsc.org This would typically start with an N-protected N-allyl-2-bromo-4,6-dimethylaniline . In the presence of a palladium catalyst, a phosphine ligand, and a base, the palladium oxidatively adds to the C-Br bond. Subsequent migratory insertion of the allyl double bond followed by β-hydride elimination and tautomerization would form the indole ring. researchgate.net The choice of ligand and base is critical for optimizing the reaction yield.

Suzuki-Miyaura Coupling: While the Suzuki-Miyaura reaction is primarily used for cross-coupling an aryl halide with a boronic acid to form a biaryl linkage, it can be a key step in a multi-step indole synthesis. libretexts.org For instance, a 7-bromoindole can be further functionalized at that position via Suzuki coupling. nih.govrsc.org More complex sequences could involve using a Suzuki reaction to build a complex aniline precursor which then undergoes a separate cyclization step to form the indole. For example, 5,7-dibromoindole can undergo a double Suzuki–Miyaura coupling to yield 5,7-diarylindoles. rsc.org

| Palladium-Catalyzed Reaction | Typical Precursor | Catalyst System (Example) | Mechanism Highlight |

| Intramolecular Heck | N-allyl-2-bromo-4,6-dimethylaniline | Pd(OAc)₂, PPh₃, K₂CO₃ | Pd-catalyzed C-C bond formation to close the pyrrole (B145914) ring. researchgate.net |

| Suzuki-Miyaura Coupling | This compound + Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | C7-Arylation of the pre-formed indole ring. nih.govrsc.org |

| Larock Indole Synthesis | 2-bromo-4,6-dimethylaniline + Disubstituted alkyne | Pd(OAc)₂, PPh₃, Na₂CO₃ | Annulation via coupling of aniline and alkyne. |

Copper-Mediated and Other Transition Metal-Catalyzed Indole Syntheses

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-based methods for certain transformations. Several copper-mediated indole syntheses have been developed, often involving the coupling of anilines with alkynes or other partners.

One prominent method is the copper-catalyzed cyclization of 2-ethynylaniline derivatives. organic-chemistry.org A synthetic sequence towards this compound could involve an initial Sonogashira coupling (which can be co-catalyzed by copper) of 2-iodo-4,6-dimethylaniline with a protected alkyne like trimethylsilylacetylene . After deprotection, the resulting 2-ethynyl-4,6-dimethylaniline could undergo a copper-catalyzed intramolecular cyclization to form 5,7-dimethyl-1H-indole. Bromination would then be required to install the C7-bromo substituent.

Alternatively, direct copper-catalyzed methods for coupling 2-haloanilines with terminal alkynes followed by in-situ cyclization provide a more convergent route. For the target molecule, this would involve reacting 2-iodo-4,6-dimethylaniline with propyne in the presence of a copper(I) catalyst and a base.

| Metal Catalyst | Reaction Type | Precursors | Key Advantage |

| Copper(I) | C-N Cyclization | 2-haloaniline, terminal alkyne | Cost-effective compared to palladium, good functional group tolerance. organic-chemistry.org |

| Rhodium(II) | C-H Amination | Aryl azide, alkyne | Access to diverse substitution patterns. |

| Gold(I) | Hydroamination/Cyclization | 2-alkynylaniline | Mild reaction conditions. |

Electrochemically Driven and Photoredox Catalysis for Indole Formation

Modern synthetic strategies are increasingly moving towards more sustainable and efficient methods, with electrochemistry and photoredox catalysis emerging as powerful tools for the construction of complex molecules like this compound. rsc.orgrsc.org These techniques offer mild reaction conditions and avoid the need for harsh reagents, making them attractive for green chemistry.

Electrochemically Driven Synthesis:

Electrochemical methods utilize electricity to drive chemical reactions, often leading to unique reactivity and selectivity. In the context of indole synthesis, electrochemical approaches can be employed for various cyclization and functionalization reactions. researchgate.net For the synthesis of a substituted indole such as this compound, an electrochemical approach could involve the intramolecular cyclization of a suitably substituted aniline precursor. The generation of radical intermediates under electrochemical conditions can facilitate the formation of the indole core. rsc.org

One plausible electrochemical route to this compound could involve the anodic oxidation of a 2-alkenyl-3-bromo-5-methylaniline derivative. The process would likely proceed through the formation of a radical cation, followed by intramolecular cyclization and subsequent aromatization to yield the target indole. The use of a mediator, such as iodine, can facilitate these transformations under metal-free conditions. organic-chemistry.org

Photoredox Catalysis:

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. This methodology is well-suited for the synthesis of functionalized indoles. acs.orgresearchgate.net A potential photoredox-catalyzed synthesis of this compound could involve a radical cascade reaction. For instance, a substituted aniline could be coupled with an alkyne bearing the necessary methyl group, followed by a light-mediated cyclization to form the indole ring. The bromine and second methyl group would be pre-installed on the aniline starting material.

The mechanism would likely involve the excitation of a photocatalyst by visible light, which then engages in a single-electron transfer (SET) process with the substrate to generate a key radical intermediate, initiating the cyclization cascade. acs.org

| Methodology | Potential Precursor | Key Intermediates | Advantages |

| Electrochemically Driven Synthesis | 2-(prop-1-en-2-yl)-3-bromo-5-methylaniline | Radical cation, vinyl radical | Metal-free, mild conditions, high atom economy rsc.org |

| Photoredox Catalysis | N-(2-alkynyl-6-bromophenyl)-3,5-dimethylaniline | Nitrogen-centered radical, vinyl radical | Mild reaction conditions, high functional group tolerance acs.org |

Optimization of Reaction Conditions for Enhanced Yield and Regiocontrol

Achieving high yield and precise regiocontrol is paramount in the synthesis of complex molecules like this compound. The optimization of reaction parameters such as catalyst loading, ligand design, solvent, and temperature plays a crucial role in directing the outcome of the reaction.

In transition-metal-catalyzed syntheses of substituted indoles, the choice of catalyst and ligand is critical for controlling regioselectivity. nih.govrsc.org For instance, in a palladium-catalyzed Larock indole synthesis, the ligand can influence which C-H bond is activated, thereby determining the final substitution pattern.

For the synthesis of this compound, a directing group strategy could be employed to achieve the desired C7-bromination and C5-methylation. nih.govresearchgate.net The design of ligands that can selectively recognize and activate specific C-H bonds on the indole precursor is an active area of research. nih.gov For example, the use of bulky, electron-rich phosphine ligands can favor certain cyclization pathways over others, leading to the desired regioisomer. organic-chemistry.org

| Parameter | Effect on Synthesis | Example for this compound |

| Catalyst Loading | Can impact reaction rate and catalyst stability. | Lowering palladium loading in a cross-coupling step to minimize side reactions. |

| Ligand Design | Crucial for regioselectivity and reaction efficiency. rsc.org | Employing a sterically hindered biaryl phosphine ligand to favor C-H activation at the C7 position of the aniline precursor. |

Temperature is another critical parameter that can be manipulated to control the outcome of a reaction. By applying a temperature gradient, it may be possible to favor the kinetic or thermodynamic product. For the synthesis of this compound, a careful selection of solvent and a controlled temperature profile could be used to maximize the yield of the desired isomer while minimizing the formation of unwanted side products.

| Parameter | Influence on Reaction | Potential Application in Synthesis |

| Solvent Choice | Affects solubility, reaction rates, and selectivity. nih.govresearchgate.net | Using a polar aprotic solvent like DMF or DMSO to facilitate a nucleophilic aromatic substitution step. |

| Temperature | Controls reaction kinetics and thermodynamics. | Running the reaction at a lower temperature to favor the kinetically controlled formation of the desired regioisomer. |

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering advantages such as improved safety, better heat and mass transfer, and enhanced scalability. nih.govmdpi.comresearchgate.net The synthesis of functionalized indoles has been successfully demonstrated using flow reactors. researchgate.netnih.gov

For the scalable synthesis of this compound, a multi-step flow process could be designed. This would involve pumping the starting materials through a series of heated reactors containing immobilized catalysts or reagents. nih.gov This approach would allow for precise control over reaction time, temperature, and mixing, leading to higher yields and purity compared to traditional batch methods. Furthermore, the halogenation of organic compounds can be performed more safely and with greater control in a continuous flow setup. semanticscholar.orgresearchgate.net

| Flow Chemistry Parameter | Advantage for Synthesis | Implementation for this compound |

| Residence Time | Precise control over reaction duration. | Optimizing the residence time in a heated flow reactor to maximize the yield of the cyclization step. |

| Temperature Control | Excellent heat transfer minimizes hotspots and side reactions. | Maintaining a stable and uniform temperature to ensure consistent product quality. |

| Scalability | Straightforward to scale up by running the system for longer. mdpi.com | Producing gram-scale quantities of the target compound for further studies. |

Sophisticated Spectroscopic and Structural Characterization of 7 Bromo 3,5 Dimethyl 1h Indole

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Purity and Structural Elucidation

High-field NMR spectroscopy stands as the cornerstone for the structural analysis of 7-Bromo-3,5-dimethyl-1H-indole, providing intricate details regarding the connectivity and spatial arrangement of atoms within the molecule.

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for the complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the N-H proton, and the two methyl groups. The aromatic region would likely display signals for the protons at positions 2, 4, and 6. The proton at C2 would appear as a singlet, while the protons at C4 and C6 would likely show as singlets or very narrow doublets due to the absence of adjacent protons for significant coupling. The two methyl groups at C3 and C5 would each produce a singlet, with their chemical shifts influenced by their respective positions on the indole (B1671886) ring. The N-H proton typically appears as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule. The chemical shifts of these carbons are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating nature of the methyl groups and the nitrogen atom.

COSY (Correlation Spectroscopy): This experiment would be used to establish ¹H-¹H coupling networks. For this molecule, it would primarily confirm the lack of coupling between the isolated aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons (C2, C4, C6, and the two methyl carbons).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments are crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the C3-methyl protons and the C2, C3, and C3a carbons, and between the C5-methyl protons and the C4, C5, and C5a carbons. These correlations are instrumental in confirming the substitution pattern of the indole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In the case of this compound, NOESY could reveal through-space interactions between the C3-methyl protons and the H2 proton, as well as between the C5-methyl protons and the H4 and H6 protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | ~8.1 | - |

| C2-H | ~7.0 | ~122.0 |

| C3-CH₃ | ~2.3 | ~10.0 |

| C4-H | ~7.1 | ~120.0 |

| C5-CH₃ | ~2.4 | ~21.0 |

| C6-H | ~7.2 | ~124.0 |

| C3a | - | ~130.0 |

| C5a | - | ~135.0 |

| C7 | - | ~105.0 |

Note: The chemical shifts are predicted values and may vary depending on the solvent and experimental conditions.

For this compound, the analysis of ¹H-¹H coupling constants is primarily used to confirm the connectivity within the aromatic ring. However, due to the substitution pattern, the aromatic protons at positions 4 and 6 are isolated from each other, and thus, significant coupling would not be expected between them. The proton at C2 is also isolated. Therefore, the ¹H NMR spectrum in the aromatic region is expected to be characterized by singlets.

To definitively assign the N-H proton, a deuterium exchange experiment can be performed. This involves adding a small amount of deuterium oxide (D₂O) to the NMR sample. The labile N-H proton will exchange with deuterium, causing its signal to disappear from the ¹H NMR spectrum. This experiment provides unambiguous confirmation of the N-H proton resonance.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy.

Both ESI-MS and APCI-MS are soft ionization techniques that are well-suited for the analysis of organic molecules like this compound.

ESI-MS: In positive ion mode ESI-MS, the molecule would be expected to be observed as the protonated molecular ion, [M+H]⁺. Due to the presence of a bromine atom, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.

APCI-MS: APCI is another soft ionization technique that can be used to generate the protonated molecular ion. The fragmentation pattern in APCI-MS might be more pronounced than in ESI-MS, potentially showing the loss of a methyl group or other small fragments.

The high-resolution measurement of the molecular ion peak would allow for the determination of the elemental composition and confirmation of the molecular formula, C₁₀H₁₀BrN.

Table 2: Expected HRMS Data for this compound

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

|---|

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

IR and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would be expected to show a characteristic N-H stretching vibration in the region of 3400-3300 cm⁻¹. C-H stretching vibrations from the aromatic ring and the methyl groups would appear around 3100-2850 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be observed in the 1600-1450 cm⁻¹ region. The C-N stretching vibration would likely be found in the 1350-1250 cm⁻¹ range. The C-Br stretching vibration would appear in the fingerprint region, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-C bonds in the indole ring would give rise to prominent Raman bands.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3400 - 3300 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-N | Stretch | 1350 - 1250 |

Identification of Characteristic Indole Ring Vibrations, C-Br Stretches, and C-H Bending Modes of Methyl Groups

The spectroscopic signature of this compound is defined by a combination of vibrational modes originating from its constituent functional groups. Analysis of its infrared and Raman spectra allows for the identification of characteristic vibrations of the indole ring, the carbon-bromine (C-Br) bond, and the methyl (CH₃) groups.

The indole ring itself gives rise to a series of distinct vibrational bands. The N-H stretching vibration of the indole moiety is typically observed in the region of 3400 cm⁻¹ mdpi.com. Aromatic C-H stretching vibrations from the benzene (B151609) and pyrrole (B145914) rings of the indole nucleus generally appear between 2800 and 3050 cm⁻¹ mdpi.com. Furthermore, the characteristic C=C stretching vibrations of the aromatic rings are expected near 1600 cm⁻¹ mdpi.com.

The presence of a bromine atom attached to the indole ring introduces a C-Br stretching vibration. This mode is typically found in the lower frequency region of the spectrum, with compounds containing a C-Br bond showing strong absorptions in the range of 500-600 cm⁻¹ researchgate.net.

The two methyl groups at positions 3 and 5 contribute their own characteristic vibrations. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl groups are anticipated to appear in the spectrum researchgate.net. Additionally, bending absorptions of the alkyl groups are also expected, with a notable band often appearing around 1411 cm⁻¹ researchgate.net.

A summary of the expected characteristic vibrational modes for this compound, based on data from related compounds, is presented in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source of Vibration |

| N-H Stretch | ~3400 | Indole Ring |

| Aromatic C-H Stretch | 2800-3050 | Indole Ring |

| C=C Aromatic Stretch | ~1600 | Indole Ring |

| C-H Bending (Methyl) | ~1411 | Methyl Groups |

| C-Br Stretch | 500-600 | Carbon-Bromine Bond |

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture

Single-crystal X-ray diffraction provides definitive insights into the three-dimensional arrangement of atoms and molecules in the solid state. For this compound, this technique would reveal precise details about its molecular geometry and the nature of the intermolecular forces that govern its crystal packing.

Elucidation of Torsional Angles, Bond Lengths, and Bond Angles

The molecular structure of this compound, as determined by X-ray crystallography, would provide precise measurements of its bond lengths, bond angles, and torsional angles. The indole ring system is expected to be essentially planar nih.gov.

Key geometric parameters for related bromo-substituted indole derivatives have been reported. For instance, in the crystal structure of 7-((5-bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium tetrafluoroborate, the C2-C3 bond length is 1.382(10) Å mdpi.com. In other bromo-substituted indole derivatives, the fusion of the five-membered pyrrole ring with the six-membered benzene ring can cause some angular distortion nih.gov.

The table below presents a selection of expected bond lengths and angles for this compound, based on values reported for analogous structures.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Expected Value |

| Bond Length (Å) | C2 | C3 | ~1.38 | |

| C7 | Br | |||

| C3 | C(methyl) | |||

| C5 | C(methyl) | |||

| Bond Angle (°) | C2 | C3 | C(methyl) | |

| C6 | C7 | Br | ||

| C4 | C5 | C(methyl) | ||

| Torsional Angle (°) | C6-C7-C8-N1 |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, forming N-H⋯X interactions (where X is an electronegative atom). In related structures, N—H⋯O hydrogen bonds have been observed to link molecules into chains researchgate.net.

Halogen Bonding: The bromine atom at the 7-position can participate in halogen bonding, an interaction where the halogen atom acts as an electrophilic species. C—H⋯Br hydrogen bonds have been noted in the crystal packing of similar compounds nih.govnih.gov.

π-π Stacking: The planar aromatic indole ring system is conducive to π-π stacking interactions. In the crystal structures of related indole derivatives, slipped π–π interactions between the indole systems are significant, with interaction energies that can be comparable to weak hydrogen bonds nih.gov. These interactions often lead to the formation of supramolecular columns nih.gov.

Theoretical and Computational Investigations of 7 Bromo 3,5 Dimethyl 1h Indole

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of 7-Bromo-3,5-dimethyl-1H-indole. These methods provide a detailed understanding of the molecule at the atomic level.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, typically using a basis set like 6-311++G**, would be employed to find the conformation with the lowest energy. nih.gov These calculations yield precise information on bond lengths, bond angles, and dihedral angles. The resulting optimized structure is crucial for all subsequent computational analyses.

By systematically varying key dihedral angles, it is possible to map the potential energy surface of the molecule. This allows for the identification of various conformers and the energy barriers between them, providing a comprehensive understanding of the molecule's energy landscape.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: The following data is illustrative to demonstrate the output of a DFT calculation and is not based on a direct study of the target compound.

| Parameter | Predicted Value |

|---|---|

| C-C bond length (benzene ring) | ~1.39 Å |

| C-N bond length (pyrrole ring) | ~1.37 Å |

| C-Br bond length | ~1.90 Å |

| C-N-C bond angle | ~108° |

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the chemical reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. wikipedia.org A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the spatial distribution of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack. The HOMO is expected to be localized over the electron-rich indole (B1671886) ring system, while the LUMO's distribution would indicate the regions susceptible to receiving electrons.

Table 2: Illustrative Frontier Molecular Orbital Energies Note: These values are for illustrative purposes.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution around a molecule. It is invaluable for predicting how a molecule will interact with other molecules, including solvents and biological receptors. The EPS map uses a color scale to denote different electrostatic potential values, with red typically representing electron-rich (negative potential) regions and blue indicating electron-poor (positive potential) areas.

For this compound, the EPS map would likely show a negative potential around the nitrogen atom of the indole ring and the bromine atom, suggesting these are sites prone to electrophilic attack. The hydrogen atom attached to the nitrogen would exhibit a positive potential, making it a likely site for hydrogen bonding.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. These simulations are instrumental in understanding the conformational flexibility of this compound and how it interacts with its environment, particularly solvents. By simulating the molecule in a solvent box (e.g., water), MD can reveal how solvent molecules arrange themselves around the solute and how this affects the solute's conformation. This information is crucial for predicting the molecule's behavior in a biological context. For other brominated indoles, MD simulations have been used to confirm the stability of ligand-protein complexes. scu.edu.au

Prediction of Reaction Pathways and Transition States

Computational methods can be used to predict the most likely pathways for chemical reactions involving this compound. By calculating the energies of reactants, products, and potential intermediates, it is possible to identify the transition states—the highest energy points along a reaction coordinate. This allows for the determination of activation energies, which are critical for predicting reaction rates. Such studies can elucidate mechanisms for reactions like electrophilic substitution, which is common for indole rings.

In Silico Docking and Molecular Recognition Studies (Conceptual)

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a potential drug molecule and its biological target, such as a protein or enzyme.

Conceptually, this compound could be docked into the active sites of various enzymes to explore its potential as an inhibitor. The bromine and methyl substitutions on the indole scaffold could influence its binding affinity and selectivity. Docking studies on other bromoindole derivatives have shown promising results in identifying potential inhibitors for various kinases. d-nb.infonih.gov Such studies would involve preparing the 3D structure of the target protein and the ligand (this compound) and then using a docking algorithm to predict the most stable binding poses. The results would be scored based on binding energy, providing a rank of the most likely interaction modes.

Chemical Reactivity and Advanced Derivatization of 7 Bromo 3,5 Dimethyl 1h Indole

Electrophilic Aromatic Substitution (EAS) Reactivity at Unsubstituted Positions (C2, C4, C6)

The indole (B1671886) ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). nih.govyoutube.com The reaction typically proceeds via attack of an electrophile on the π-system to form a resonance-stabilized cationic intermediate, followed by deprotonation to restore aromaticity. youtube.com For the indole nucleus, the C3 position is generally the most nucleophilic and kinetically favored site for substitution. However, in 7-Bromo-3,5-dimethyl-1H-indole, the C3 position is already substituted with a methyl group, directing electrophilic attack to other available positions on the ring, namely C2, C4, and C6.

The regiochemical outcome of EAS reactions on this compound is dictated by the interplay of the electronic and steric effects of the existing substituents.

Pyrrolic Nitrogen (N1) : The lone pair of electrons on the nitrogen atom is delocalized into the ring, significantly increasing the electron density of the pyrrole (B145914) moiety and strongly activating the ring towards electrophilic attack.

Methyl Groups (C3 and C5) : Methyl groups are electron-donating through an inductive effect and hyperconjugation. The C3-methyl group further enhances the nucleophilicity of the pyrrole ring, while the C5-methyl group activates the benzene (B151609) portion of the molecule, particularly favoring substitution at the ortho (C4, C6) and para positions.

Bromine Atom (C7) : Halogens like bromine exhibit a dual electronic effect. Inductively, bromine is electron-withdrawing due to its high electronegativity, which deactivates the ring. However, through resonance, its lone pairs can be donated to the aromatic system, directing incoming electrophiles to the ortho (C6) and para positions. Generally, the inductive deactivating effect of halogens is dominant. researchgate.net

The high reactivity of the indole nucleus allows for reactions with a wide range of electrophiles, from strong to weak. masterorganicchemistry.com

Reactions with Strong Electrophiles : Reactions such as nitration (using HNO₃/H₂SO₄) and sulfonation (using SO₃/H₂SO₄) introduce nitro (NO₂) and sulfonic acid (SO₃H) groups, respectively. masterorganicchemistry.com These reactions typically require harsh acidic conditions, which can sometimes lead to polymerization or degradation of the indole ring. The substitution pattern will be a competitive outcome between the available C2, C4, and C6 positions.

Reactions with Weak Electrophiles : Milder electrophilic reactions are also highly effective with indoles.

Halogenation : Bromination can be achieved with reagents like N-Bromosuccinimide (NBS), which provides a source of electrophilic bromine under neutral conditions, often leading to substitution at the most nucleophilic position. mdpi.com

Vilsmeier-Haack Reaction : This reaction, using a mixture of phosphorus oxychloride (POCl₃) and a disubstituted formamide like N,N-dimethylformamide (DMF), introduces a formyl group (-CHO) onto the ring. It is a very common method for the formylation of electron-rich heterocycles.

Mannich Reaction : The Mannich reaction introduces an aminomethyl group using a mixture of formaldehyde, a primary or secondary amine, and an acid catalyst. nih.gov

The table below summarizes the expected products from these reactions.

| Reaction Type | Reagent | Expected Product(s) |

| Nitration | HNO₃ / H₂SO₄ | Nitrated this compound |

| Halogenation | N-Bromosuccinimide (NBS) | Di-brominated 3,5-dimethyl-1H-indole |

| Vilsmeier-Haack | POCl₃, DMF | Formylated this compound |

| Mannich Reaction | CH₂O, R₂NH | Aminomethylated this compound |

Nucleophilic Substitution Reactions at the C7 Bromine Atom

The bromine atom at the C7 position serves as a versatile handle for introducing a wide array of functional groups through various metal-catalyzed cross-coupling reactions and other substitution pathways. These transformations are fundamental to modern synthetic chemistry, allowing for the construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds. nih.gov The general mechanism involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. nih.gov

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a base. tcichemicals.com It is known for its mild reaction conditions and tolerance of a wide variety of functional groups. tcichemicals.comnih.gov The Suzuki-Miyaura coupling of 7-bromoindazoles, a related heterocyclic system, has been successfully performed to yield C7-arylated products. nih.gov

Heck Reaction : The Heck reaction forms a C-C bond between the aryl bromide and an alkene in the presence of a base. mdpi.comrsc.org This reaction is a key method for the vinylation of aryl halides. Notably, the Heck modification of unprotected 7-bromo-tryptophan has been reported, demonstrating the feasibility of this reaction on the 7-position of an indole core. nih.gov

Sonogashira Coupling : This reaction involves the coupling of the aryl bromide with a terminal alkyne, co-catalyzed by palladium and copper(I) salts. libretexts.org It is a highly reliable method for the synthesis of arylalkynes. The Sonogashira reaction has been widely applied to various bromoindoles to create complex structures. thieme-connect.deacs.orgresearchgate.net

Negishi Coupling : The Negishi coupling utilizes an organozinc reagent as the coupling partner. wikipedia.org It is particularly valuable for its high reactivity and ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.orgnih.gov

The table below outlines the typical conditions and expected products for these coupling reactions with this compound.

| Reaction Name | Coupling Partner | Catalyst/Ligand | Base | Expected Product |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | 7-Aryl/Vinyl-3,5-dimethyl-1H-indole |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | Et₃N, K₂CO₃ | 7-Vinyl-3,5-dimethyl-1H-indole |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | 7-Alkynyl-3,5-dimethyl-1H-indole |

| Negishi | Organozinc Reagent | Pd(PPh₃)₄ | N/A | 7-Alkyl/Aryl/Vinyl-3,5-dimethyl-1H-indole |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction has become a cornerstone for the synthesis of anilines and their derivatives. researchgate.net The process typically requires a palladium catalyst, a suitable phosphine ligand (e.g., Xantphos, BINAP), and a base. wikipedia.orgbeilstein-journals.org The reaction is applicable to a broad range of primary and secondary amines, including anilines and heterocycles. chemrxiv.orgamazonaws.com Efficient amination of related N-substituted 4-bromo-7-azaindoles has been demonstrated, highlighting the utility of this method for functionalizing halo-indole-like structures. beilstein-journals.org

| Amine Partner | Catalyst/Ligand | Base | Expected Product |

| Primary Alkylamine (R-NH₂) | Pd₂(dba)₃ / Xantphos | Cs₂CO₃, NaOtBu | 7-(Alkylamino)-3,5-dimethyl-1H-indole |

| Secondary Amine (R₂NH) | Pd(OAc)₂ / BINAP | K₃PO₄ | 7-(Dialkylamino)-3,5-dimethyl-1H-indole |

| Aniline (B41778) (Ar-NH₂) | Pd precatalyst | DBU, K₂CO₃ | 7-(Arylamino)-3,5-dimethyl-1H-indole |

An alternative strategy for functionalizing the C7 position involves a halogen-metal exchange reaction. Treating this compound with a strong organometallic base, such as n-butyllithium (n-BuLi) or isopropylmagnesium chloride (i-PrMgCl), at low temperatures can induce a bromine-lithium or bromine-magnesium exchange. uni-regensburg.deresearchgate.net This process converts the relatively unreactive C-Br bond into a highly nucleophilic C-Li or C-Mg bond, generating a potent organometallic intermediate.

This newly formed carbanionic species can then be "trapped" by reacting it with a wide variety of electrophiles, allowing for the introduction of diverse functional groups at the C7 position. This two-step sequence provides access to derivatives that may be difficult to obtain through other methods.

| Electrophile | Reagent Example | Functional Group Introduced |

| Carbon Dioxide | CO₂ | Carboxylic Acid (-COOH) |

| Aldehydes/Ketones | RCHO / RCOR' | Hydroxyalkyl (-CH(OH)R) |

| Alkyl Halides | R-X | Alkyl (-R) |

| Disulfides | RSSR | Thioether (-SR) |

| Formamides | DMF | Formyl (-CHO) |

Reactions at the N1-Indole Nitrogen Atom

The nitrogen atom at the N1 position of the indole ring in this compound is a key site for synthetic modifications. Its reactivity allows for the introduction of a variety of substituents, enabling the synthesis of diverse derivatives. This section explores common reactions occurring at this position, including N-alkylation, N-arylation, and strategies for protection and deprotection.

N-Alkylation and N-Arylation under Various Conditions (e.g., Mitsunobu, Ullmann, Buchwald-Hartwig)

The introduction of alkyl or aryl groups at the N1 position can significantly alter the electronic and steric properties of the indole core. Several established methods can be employed for the N-alkylation and N-arylation of this compound, though the presence of the bromine atom at the C7 position may influence reaction outcomes due to steric hindrance.

Mitsunobu Reaction: This reaction provides a mild method for the N-alkylation of indoles with a wide range of primary and secondary alcohols. nih.govorganic-chemistry.org The reaction typically proceeds with an alcohol, a phosphine reagent (e.g., triphenylphosphine, PPh₃), and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). For sterically hindered indoles, the choice of reagents and conditions can be critical to achieving good yields. researchgate.netorganic-chemistry.org While specific examples with this compound are not prevalent in the literature, the general mechanism involves the activation of the alcohol by the phosphine-azodicarboxylate adduct, followed by nucleophilic attack by the indole nitrogen. The steric bulk of the C7-bromo substituent might necessitate longer reaction times or the use of less sterically demanding reagents.

Table 1: General Conditions for Mitsunobu N-Alkylation of Indoles

| Reagent/Condition | Description |

|---|---|

| Indole | This compound |

| Alcohol | Primary or secondary alcohol |

| Phosphine | Triphenylphosphine (PPh₃) or other trialkyl/triaryl phosphines |

| Azodicarboxylate | Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) |

| Solvent | Anhydrous THF, Dioxane, or Toluene |

| Temperature | 0 °C to room temperature |

Ullmann Condensation: The Ullmann reaction is a classical method for the formation of C-N bonds, particularly for N-arylation. researchgate.net This copper-catalyzed reaction typically involves the coupling of an aryl halide with an amine or, in this case, the indole nitrogen. The reaction of 7-bromoindoles in Ullmann-type couplings has been reported to give lower yields compared to other bromoindole isomers, which is attributed to the steric hindrance imposed by the C7-substituent. researchgate.net This suggests that the N-arylation of this compound using the Ullmann condensation might require carefully optimized conditions, such as higher temperatures, specific copper catalysts and ligands, and a suitable base.

Table 2: Typical Conditions for Ullmann N-Arylation of Indoles

| Reagent/Condition | Description |

|---|---|

| Indole | This compound |

| Aryl Halide | Aryl iodide or aryl bromide |

| Catalyst | Copper(I) iodide (CuI), Copper(I) oxide (Cu₂O), or other copper salts |

| Ligand | 1,10-Phenanthroline, N,N'-dimethylethylenediamine (DMEDA), or other diamines |

| Base | Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄) |

| Solvent | Dioxane, Toluene, or DMF |

| Temperature | 100-180 °C |

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a powerful and versatile method for N-arylation, offering milder conditions and broader substrate scope compared to the Ullmann reaction. nih.govnih.gov The reaction employs a palladium catalyst in conjunction with a specialized phosphine ligand to couple an aryl halide or triflate with the indole nitrogen. The choice of ligand is crucial for the efficiency of the catalytic cycle. For sterically hindered substrates, bulky electron-rich phosphine ligands are often employed. While specific studies on this compound are scarce, the general applicability of the Buchwald-Hartwig amination to a wide range of indoles suggests it would be a viable method for its N-arylation.

Table 3: General Parameters for Buchwald-Hartwig N-Arylation of Indoles

| Reagent/Condition | Description |

|---|---|

| Indole | This compound |

| Aryl Halide/Triflate | Aryl bromide, iodide, or triflate |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or preformed palladium-ligand complexes |

| Ligand | Xantphos, DavePhos, RuPhos, or other biaryl phosphine ligands |

| Base | Sodium tert-butoxide (NaOtBu), Potassium carbonate (K₂CO₃), or Cesium carbonate (Cs₂CO₃) |

| Solvent | Toluene, Dioxane, or THF |

| Temperature | 80-120 °C |

N-Protection and Deprotection Strategies

To prevent unwanted reactions at the N1-position during synthetic transformations at other sites of the indole, the nitrogen is often protected with a suitable protecting group. The choice of protecting group depends on its stability to the reaction conditions and the ease of its subsequent removal.

Common protecting groups for the indole nitrogen include:

Tosyl (Ts): Introduced by reacting the indole with tosyl chloride (TsCl) in the presence of a base. It is a robust group, stable to many reaction conditions, and can be removed with strong bases like NaOH or KOH.

Boc (tert-butyloxycarbonyl): Installed using di-tert-butyl dicarbonate (Boc₂O). The Boc group is sensitive to acidic conditions and can be readily removed with acids such as trifluoroacetic acid (TFA). researchgate.net

Benzyl (Bn): Attached via reaction with benzyl bromide (BnBr) and a base. Debenzylation can be achieved through catalytic hydrogenation (e.g., H₂/Pd-C).

2-(Trimethylsilyl)ethoxymethyl (SEM): Introduced using SEM-Cl and a base. This group is stable to a variety of conditions and can be removed with fluoride ion sources like tetrabutylammonium fluoride (TBAF).

Functionalization of Methyl Substituents (C3 and C5)

The methyl groups at the C3 and C5 positions of this compound offer additional sites for chemical modification, leading to a wider range of derivatives. These benzylic positions can undergo reactions such as oxidation and halogenation.

Oxidation Reactions

Oxidizing agents such as manganese dioxide (MnO₂) are known to oxidize benzylic methyl groups to aldehydes. tandfonline.com More potent oxidizing agents like potassium permanganate (KMnO₄) or chromium-based reagents can potentially oxidize the methyl groups to carboxylic acids. The selectivity between the C3 and C5 methyl groups would be an important consideration. The C3-methyl group, being part of the electron-rich pyrrole ring, might exhibit different reactivity compared to the C5-methyl group on the benzene ring. It is plausible that under controlled conditions, selective oxidation of one methyl group over the other could be achieved. For instance, the oxidation of 2-methylindole derivatives with reagents like potassium hexacyanoferrate(III) has been studied. ekb.eg

Table 4: Potential Oxidation Reactions of Methyl Groups

| Product | Oxidizing Agent | General Conditions |

|---|---|---|

| Aldehyde | Manganese dioxide (MnO₂) | Inert solvent (e.g., Dichloromethane, Chloroform), Room temperature to reflux |

| Carboxylic Acid | Potassium permanganate (KMnO₄) | Aqueous basic or acidic conditions, heat |

Selective Halogenation of Methyl Groups

The methyl groups of this compound can undergo halogenation at the benzylic position through free-radical mechanisms. This provides a pathway to introduce halogens, which can then be used in subsequent nucleophilic substitution or cross-coupling reactions.

Free-Radical Halogenation: This type of reaction is typically initiated by UV light or a radical initiator (e.g., AIBN) in the presence of a halogenating agent like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). wikipedia.org The reaction proceeds via a radical chain mechanism, with the benzylic hydrogens being preferentially abstracted due to the stability of the resulting benzylic radical. This method is commonly used for the selective bromination of benzylic positions. gla.ac.uk

For this compound, treatment with NBS and a radical initiator would be expected to yield the corresponding mono-brominated products at either the C3 or C5 methyl group. The relative reactivity of the two methyl groups would depend on the stability of the respective benzylic radicals. Further reaction could lead to di- and tri-halogenated products.

Table 5: Conditions for Selective Halogenation of Methyl Groups

| Reaction Type | Reagent | Initiator/Condition | Expected Product |

|---|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS) | AIBN or UV light | 7-Bromo-3-bromomethyl-5-methyl-1H-indole and/or 7-Bromo-5-bromomethyl-3-methyl-1H-indole |

7 Bromo 3,5 Dimethyl 1h Indole As a Chemical Scaffold in Rational Design

The Strategic Importance of Substituted Indole (B1671886) Scaffolds in Modern Chemical Design

The indole scaffold, a bicyclic aromatic heterocycle, is a recurring motif in a vast number of natural products and synthetic compounds with significant biological activities. mdpi.comuninsubria.it Its prevalence in approved drugs and clinical candidates has earned it the designation of a "privileged structure" in medicinal chemistry. This privileged status stems from the indole ring's ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. mdpi.com

Substituted indoles offer a rich chemical space for exploration in drug discovery. The introduction of various functional groups at different positions of the indole ring allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties. This modulation is critical for optimizing a compound's potency, selectivity, and pharmacokinetic profile. The versatility of the indole scaffold has led to the development of drugs across numerous therapeutic areas, including oncology, neurology, and infectious diseases.

Designing Diverse Compound Libraries Based on the 7-Bromo-3,5-dimethyl-1H-indole Core

The this compound core presents a unique starting point for the construction of diverse compound libraries. The strategic placement of the bromo and dimethyl substituents provides a foundation with specific physicochemical properties that can be further elaborated through systematic functionalization.

The indole ring offers multiple sites for chemical modification. For the this compound scaffold, the following positions are key for introducing diversity:

C2-Position: The C2 position can be functionalized through various reactions, including lithiation followed by quenching with electrophiles, to introduce a wide range of substituents.

C4 and C6-Positions: While less reactive than the pyrrole (B145914) ring positions, the C4 and C6 positions on the benzene (B151609) ring can be functionalized, often requiring more specialized synthetic methods such as directed metalation.

N1-Position: The indole nitrogen can be readily alkylated, acylated, or arylated to introduce a variety of substituents that can modulate the compound's properties and interactions with biological targets.

C7-Derivatization: The bromine atom at the C7 position serves as a valuable synthetic handle. It can be readily transformed into other functional groups through transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of aryl, heteroaryl, alkynyl, and amino groups, significantly expanding the chemical diversity of the library.

| Position of Substitution | Type of Substituent | Expected Electronic Effect | Expected Steric Effect |

| C2 | Electron-donating group (e.g., -OCH₃) | Increases electron density of the ring system | Moderate steric bulk |

| C2 | Electron-withdrawing group (e.g., -CF₃) | Decreases electron density of the ring system | Moderate steric bulk |

| C4/C6 | Small alkyl group (e.g., -CH₃) | Weakly electron-donating | Minimal steric impact |

| C4/C6 | Bulky aryl group | Can influence π-stacking interactions | Significant steric hindrance |

| N1 | Alkyl chain | Inductive electron donation | Can influence conformation and solubility |

| N1 | Aryl group | Can withdraw or donate electrons depending on substitution | Can introduce significant steric bulk |

| C7 (via Br) | Aryl group | Modulates electronic properties based on substitution | Can create specific steric interactions with a target |

| C7 (via Br) | Heteroaryl group | Introduces potential for new hydrogen bonding interactions | Varies depending on the heterocycle |

Conceptual Frameworks for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, SAR studies would focus on elucidating the specific contributions of each substituent.

The bromine atom at the C7 position significantly influences the molecule's properties and its potential interactions with biological targets.

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site on a biological target, such as a carbonyl oxygen or a nitrogen atom. This can contribute to the binding affinity and selectivity of the compound.

Lipophilicity: The presence of the bromine atom increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes and its interaction with hydrophobic pockets in target proteins.

Metabolic Stability: The C-Br bond can be a site of metabolic transformation. Understanding its stability is crucial for drug development.

The methyl groups at the C3 and C5 positions also play a crucial role in defining the pharmacological profile of the scaffold.

Steric Effects: The methyl groups introduce steric bulk at specific positions. The C3-methyl group can influence the conformation of adjacent substituents and can provide a key steric interaction within a binding pocket. The C5-methyl group can also influence binding by occupying a specific hydrophobic sub-pocket.

Metabolic Stability: Methyl groups can be sites of oxidative metabolism. Their presence can also shield adjacent positions from metabolic attack, potentially increasing the metabolic stability of the molecule. The importance of methyl groups in modulating biological activity and pharmacokinetic properties is a well-established strategy in drug design. researchgate.net

| Substituent | Physicochemical Property | Impact on Molecular Interactions |

| C7-Bromine | Increased Lipophilicity, Halogen Bonding Potential | Can enhance binding to hydrophobic pockets and form specific halogen bonds. |

| C3-Methyl | Increased Lipophilicity, Steric Bulk | Can provide favorable steric interactions and influence the orientation of other substituents. |

| C5-Methyl | Increased Lipophilicity | Can occupy hydrophobic sub-pockets and enhance binding affinity. |

Modulating the Indole System's Electronic and Steric Profile for Desired Outcomes

The strategic modification of the this compound scaffold is a key aspect of rational drug design, aiming to fine-tune its electronic and steric properties to achieve enhanced biological activity and selectivity. The substituents on the indole ring, namely the bromine atom at position 7 and the methyl groups at positions 3 and 5, play a crucial role in defining the molecule's interaction with its biological targets.

Electronic Effects:

The bromine atom at the C7 position significantly influences the electronic profile of the indole ring. As a halogen, bromine is an electron-withdrawing group through induction, which can lower the electron density of the aromatic system. This modification can impact the pKa of the indole nitrogen, influencing its ability to act as a hydrogen bond donor. For instance, structure-activity relationship (SAR) studies on other indole derivatives have highlighted the importance of the N-H group as a hydrogen bond donor for antiproliferative activity. nih.gov The presence of a lipophilic bromine atom on the fused benzene ring of an indole framework has been found to impart significant anti-tumor activity in both synthetic and naturally occurring indole derivatives. nih.gov

The methyl groups at C3 and C5, being electron-donating groups, can partially counteract the electron-withdrawing effect of the bromine. This balance of electronic properties can be crucial for optimizing interactions with specific amino acid residues in a target protein's binding site.

Steric Effects:

The size and position of the substituents on the this compound scaffold introduce specific steric constraints that can be exploited in rational design. The methyl group at C3 can influence the orientation of larger substituents that might be introduced at the C2 position, directing them towards or away from certain pockets within a binding site. Similarly, the methyl group at C5 and the bromine atom at C7 provide bulk on the benzene portion of the indole ring, which can be advantageous for achieving selectivity for a particular target over closely related proteins.

By systematically altering these substituents, medicinal chemists can explore the chemical space around the this compound core to develop analogues with improved potency and a more desirable pharmacological profile. For example, replacing the methyl groups with larger alkyl groups or introducing different halogens at the C7 position could lead to derivatives with altered lipophilicity and binding affinities.

Computational Approaches in Guiding Rational Scaffold Modification

Computational methods are indispensable tools in modern drug discovery, providing valuable insights that guide the rational modification of chemical scaffolds like this compound. These approaches can significantly accelerate the design-synthesis-test cycle by prioritizing compounds with a higher probability of success.

Virtual Screening of Analogues for Targeted Interactions

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov In the context of this compound, virtual screening can be employed to explore a vast chemical space of potential derivatives without the need for immediate synthesis.

The process typically involves creating a virtual library of analogues by computationally adding a variety of substituents at different positions of the this compound scaffold. These virtual compounds are then "docked" into the three-dimensional structure of a specific biological target. Docking algorithms predict the preferred orientation and binding affinity of each analogue within the target's binding site.

The results of a virtual screening campaign can be used to:

Identify novel hit compounds with diverse chemical structures.

Prioritize a smaller, more manageable set of compounds for synthesis and biological testing.

Suggest modifications to the this compound scaffold that are likely to improve binding affinity and selectivity.

For example, a virtual screen of this compound derivatives against a panel of protein kinases could help identify analogues with the potential to act as selective kinase inhibitors.

Ligand-Based and Structure-Based Design Principles Applied to this compound Derivatives

Both ligand-based and structure-based design principles are integral to the rational modification of the this compound scaffold.

Ligand-Based Design:

When the three-dimensional structure of the biological target is unknown, ligand-based design methods can be employed. These approaches are based on the principle that molecules with similar structures are likely to have similar biological activities. A key tool in ligand-based design is the development of a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target.

For this compound derivatives, a pharmacophore model could be generated based on a set of known active compounds. This model would highlight the key features of the scaffold and its substituents that are crucial for biological activity. This pharmacophore can then be used to search for other molecules in a database that fit the model or to guide the design of new derivatives with improved properties.

Structure-Based Design:

When the three-dimensional structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based design becomes a powerful tool. This approach involves visualizing the binding of a ligand, such as a this compound derivative, within the active site of the target.

By analyzing the interactions between the ligand and the protein, medicinal chemists can make rational modifications to the scaffold to:

Enhance existing favorable interactions (e.g., hydrogen bonds, hydrophobic interactions).

Introduce new interactions with specific amino acid residues.

Displace unfavorable interactions, such as steric clashes.

For instance, if the bromine atom at the C7 position is found to be in a hydrophobic pocket, replacing it with a larger, more lipophilic group could potentially increase binding affinity. Conversely, if a polar group is desired in that region to form a hydrogen bond, the bromine could be replaced with a hydroxyl or amino group. The azaindole scaffold, a bioisostere of indole, is often utilized in drug design due to the ability of the nitrogen heteroatom to facilitate bidentate hydrogen bonds. researchgate.net This highlights how specific atomic changes can be rationally designed to improve target engagement.

The iterative use of computational modeling, chemical synthesis, and biological testing is a hallmark of modern rational drug design, enabling the efficient optimization of lead compounds based on scaffolds like this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 7-bromo-3,5-dimethyl-1H-indole, and how can reaction conditions be optimized to improve yield?

- Methodology : The synthesis of brominated indoles often involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, 3-(2-azidoethyl)-5-bromo-1H-indole derivatives can react with terminal alkynes in PEG-400:DMF mixed solvents using CuI as a catalyst, followed by purification via flash column chromatography (yield ~25–42%) . Optimizing reaction time (e.g., 12–24 hours), solvent ratios, and catalyst loading can enhance efficiency. Post-reaction workup (e.g., aqueous extraction, rotary evaporation) and purification methods (e.g., column chromatography, precipitation) are critical for isolating high-purity products .

Q. How can spectroscopic techniques (e.g., NMR, HRMS) be utilized to confirm the structure of this compound?

- Methodology :

- 1H/13C NMR : Key signals include aromatic protons (δ 7.0–7.5 ppm for indole protons) and methyl groups (δ ~2.3 ppm for C3/5-CH3). Substituent effects (e.g., bromine) downshift adjacent protons due to electron withdrawal .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 208.9845 for a related bromoindole derivative) with <5 ppm deviation .

- 19F NMR (if fluorinated analogs are synthesized): Signals at δ ~-114 ppm indicate aromatic fluorine substitution .

Q. What are the key challenges in achieving regioselective bromination at the 7-position of 3,5-dimethylindole?

- Methodology : Bromination of indoles often requires directing groups or controlled reaction conditions. For 7-bromo-3-methyl-1H-indole synthesis, electrophilic substitution using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under inert atmospheres can enhance regioselectivity. Steric effects from 3,5-dimethyl groups may necessitate higher temperatures or prolonged reaction times (e.g., 24 hours) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,5-dimethyl groups influence the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : The methyl groups increase steric hindrance, potentially slowing transmetallation steps in palladium-catalyzed couplings. Computational studies (DFT) can predict transition-state geometries, while experimental screening of ligands (e.g., Pd(PPh3)4 vs. XPhos) and bases (e.g., K2CO3 vs. Cs2CO3) can optimize coupling efficiency. For example, bulky ligands like XPhos may mitigate steric effects .

Q. What experimental design strategies can resolve contradictions in spectroscopic data (e.g., unexpected splitting in 1H NMR)?

- Methodology :

- Variable Temperature (VT) NMR : Detect dynamic processes (e.g., hindered rotation of substituents) causing peak splitting.

- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating 1H-1H or 1H-13C couplings.

- Isotopic Labeling : Deuterated analogs (e.g., CD3OD in deuteration reactions) can simplify spectra and confirm assignments .

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the biological activity of this compound derivatives?